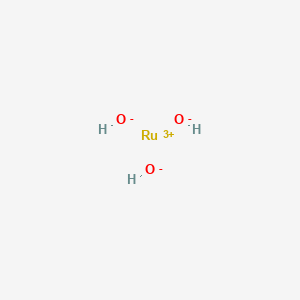
Ruthenium(3+) trihydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(3+) trihydroxide is a chemical compound with the formula Ru(OH)₃ It is a hydroxide of ruthenium in the +3 oxidation state Ruthenium is a transition metal belonging to the platinum group, known for its diverse oxidation states and catalytic properties
准备方法
Synthetic Routes and Reaction Conditions: Ruthenium(3+) trihydroxide can be synthesized through the hydrolysis of ruthenium(III) chloride in an aqueous solution. The reaction typically involves dissolving ruthenium(III) chloride in water and adjusting the pH to induce precipitation of the hydroxide: [ \text{RuCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Ru(OH)}_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of ruthenium(III)trihydroxide often involves the use of ruthenium-containing ores or residues from other industrial processes. The ruthenium is extracted and purified, followed by controlled hydrolysis to produce the hydroxide. The process may involve multiple steps, including solvent extraction, precipitation, and filtration to obtain high-purity ruthenium(III)trihydroxide.
化学反应分析
Types of Reactions: Ruthenium(3+) trihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) compounds.
Substitution: Ligand exchange reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH adjustments to control the reaction pathways.
Major Products Formed:
Oxidation Products: Ruthenium dioxide (RuO₂), ruthenium tetroxide (RuO₄).
Reduction Products: Ruthenium(II) complexes with various ligands.
科学研究应用
Ruthenium(3+) trihydroxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as ruthenium-based nanomaterials and thin films.
Medicine: Ruthenium compounds, including ruthenium(III)trihydroxide, are investigated for their potential anticancer properties and as components of drug delivery systems.
Environmental Science: It is used in the development of catalysts for environmental remediation, such as the degradation of pollutants.
作用机制
Ruthenium(3+) trihydroxide can be compared with other ruthenium hydroxides and oxides:
Ruthenium(IV) dioxide (RuO₂): A higher oxidation state oxide with strong catalytic properties, particularly in oxygen evolution reactions.
Ruthenium(II) complexes: Lower oxidation state compounds with diverse coordination chemistry and applications in catalysis and medicine.
Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions. This versatility makes it valuable in various catalytic and research applications.
相似化合物的比较
- Ruthenium(IV) dioxide (RuO₂)
- Ruthenium(II) complexes
- Ruthenium tetroxide (RuO₄)
属性
分子式 |
H3O3Ru |
|---|---|
分子量 |
152.1 g/mol |
IUPAC 名称 |
ruthenium(3+);trihydroxide |
InChI |
InChI=1S/3H2O.Ru/h3*1H2;/q;;;+3/p-3 |
InChI 键 |
VDRDGQXTSLSKKY-UHFFFAOYSA-K |
规范 SMILES |
[OH-].[OH-].[OH-].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-(2-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-2-ol](/img/structure/B8344588.png)
![3-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B8344599.png)
![(5'-bromo-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetic acid ethyl ester](/img/structure/B8344605.png)
![Ethyl {[2-(aminocarbonyl)-4-nitrophenyl]amino}(oxo)acetate](/img/structure/B8344609.png)
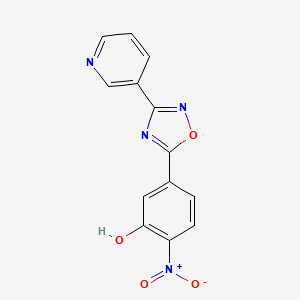
![7-Chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8344624.png)
![5-Fluoro-3-isobutyl-benzo[b]thiophene](/img/structure/B8344626.png)
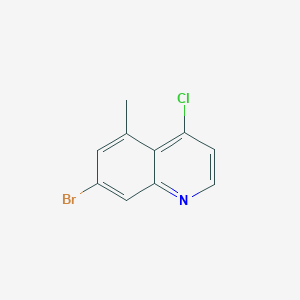
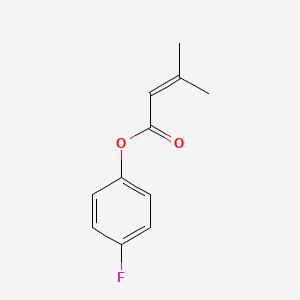
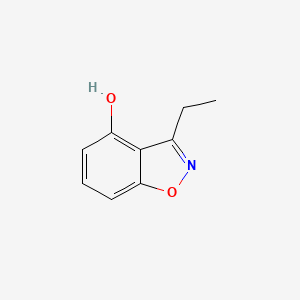
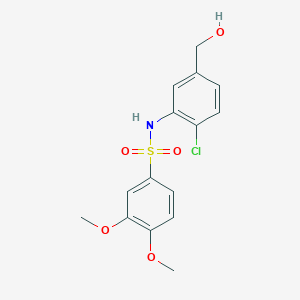
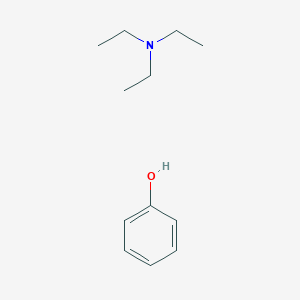
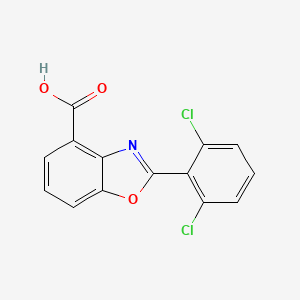
![5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)
